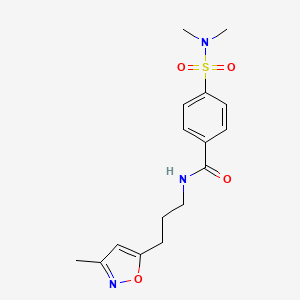
4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their biological properties. For instance, paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a facile, solvent-free method under microwave irradiation. Similarly, the synthesis of different substituted benzamides using 4-aminophenazone is reported in paper . These methods highlight the importance of efficient synthesis techniques for benzamide derivatives, which could be applicable to the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Infrared (IR), nuclear magnetic resonance (NMR), mass spectral studies, and elemental analysis are commonly used to confirm the structures of synthesized compounds, as mentioned in paper . These analytical techniques ensure the correct identification of the molecular structure, which is essential for understanding the compound's chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives often lead to the formation of compounds with significant biological activities. For example, the Schiff's bases discussed in paper are synthesized through a reaction involving a thiadiazole scaffold and benzamide groups. The reactivity of the benzamide moiety can be exploited to create a variety of compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The compounds synthesized in paper were evaluated for their in vitro anticancer activity, indicating that their physical and chemical properties are conducive to biological interactions. The ADMET properties predicted using computational tools, as in paper , provide insights into the drug-like behavior of these compounds, which is also relevant for the analysis of 4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide.
Relevant Case Studies
The papers provided discuss the biological evaluation of benzamide derivatives. For instance, paper evaluates the anticancer activity of synthesized compounds against various human cancer cell lines, with some showing promising results. Paper explores the antiproliferative activity and effects on mTORC1 and autophagy of benzamide derivatives. These case studies demonstrate the potential therapeutic applications of benzamide derivatives and provide a context for the biological relevance of similar compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds incorporating the isoxazole group, such as isoxazole- and benzamide-based derivatives, are frequently synthesized for structural analysis and understanding their chemical behavior. For instance, the synthesis of isoxazole derivatives has been explored for their potential in forming stable molecular structures and understanding intramolecular interactions (Rodier et al., 1993).
Enzyme Inhibition and Molecular Docking Studies
- Isoxazole and benzamide derivatives have been evaluated for their enzyme inhibition capabilities. Studies involving Schiff bases of sulfa drugs, which include isoxazole rings, have shown significant enzyme inhibition, indicating their potential therapeutic applications (Alyar et al., 2019). Molecular docking studies complement these findings by predicting the binding interactions between these inhibitors and target enzymes, further validating their potential in drug development.
Computational Studies and Drug Development
- The combination of computational studies, such as DFT calculations, and molecular docking provides insights into the structural and electronic properties of isoxazole and benzamide derivatives. These studies are crucial for understanding the interaction mechanisms of potential drug candidates at the molecular level, aiding in the optimization of their therapeutic efficacy and specificity (Guleli et al., 2019).
Anticancer and Biological Evaluation
- Synthesis of benzamide derivatives has been linked to potential biological applications, including anticancer activities. The evaluation of these compounds against various cancer cell lines and enzymes suggests their utility in medicinal chemistry as they exhibit potential to bind nucleotide protein targets (Saeed et al., 2015).
Supramolecular Chemistry and Material Science
- Research into supramolecular complexes involving isoxazole and benzamide units has explored their application in creating novel materials with potential electronic, optical, or therapeutic properties. Studies focus on characterizing the interactions within these complexes to harness their unique features for various applications (El-Sonbati et al., 2018).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12-11-14(23-18-12)5-4-10-17-16(20)13-6-8-15(9-7-13)24(21,22)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZABBQXHJTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

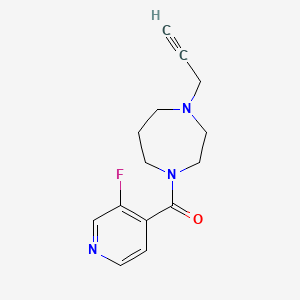

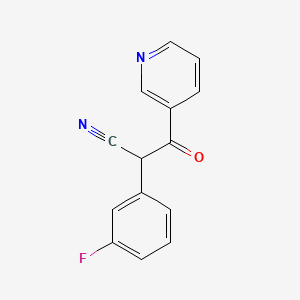

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

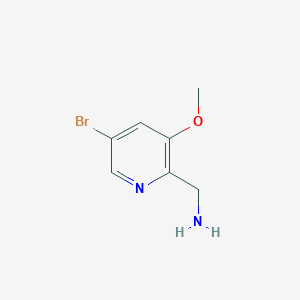
![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)
![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)
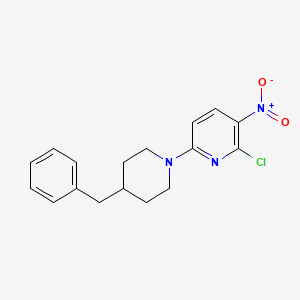
![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)
![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)